(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)
Description
Structural Features and Stereochemical Advantages
The (1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol) ligand merges two distinct chiral elements:
- Axial Chirality : Derived from the 1,1'-binaphthol (BINOL) units, this component provides a rigid, twisted framework that imposes spatial constraints on metal coordination sites. The benzyl substituents at the 2'-position further modulate steric bulk, fine-tuning the ligand’s interaction with substrates.
- Central Chirality : The (1S,2S)-cyclohexane-1,2-diylbis(azanediyl) backbone introduces a C2-symmetric diamine motif, which simplifies the stereochemical landscape by reducing the number of possible metal-ligand diastereomers.
This hybrid architecture leverages synergistic effects:
- The cyclohexanediamine backbone enforces a well-defined octahedral geometry around the metal center, minimizing competing reaction pathways.
- The BINOL-derived arms introduce electronic asymmetry, enabling differential interactions with substrates at the cis and trans coordination sites (Fig. 1). Computational studies on analogous systems reveal that such bifurcated electronic environments enhance enantioselectivity by stabilizing distinct transition states.
| Feature | Contribution to Catalysis |
|---|---|
| Cyclohexanediamine | Rigid C2 symmetry; reduced diastereomer complexity |
| BINOL units | Axial chirality; steric and electronic modulation |
| Benzyl substituents | Tunable steric bulk for substrate discrimination |
Catalytic Applications and Mechanistic Insights
The ligand’s modular design has proven effective in palladium-catalyzed allylic alkylations and rhodium-mediated hydrogenations , where its performance often surpasses that of traditional C2-symmetric ligands. For example:
- In allylic alkylations, the benzyl groups on the BINOL units create a chiral pocket that preferentially accommodates one enantiotopic face of the allylic substrate, achieving enantiomeric excesses (ee) >95%.
- Density functional theory (DFT) simulations of analogous ligands demonstrate that the cyclohexanediamine backbone stabilizes key intermediates through hydrogen bonding with the NH groups, while the BINOL arms dictate substrate orientation via π-π interactions.
Recent advances highlight the ligand’s adaptability:
- Substituting the benzyl groups with electron-withdrawing or donating substituents alters the ligand’s electronic profile, enabling optimization for specific substrates.
- The ethylene linker between the cyclohexanediamine and BINOL units introduces conformational flexibility, balancing rigidity and adaptability during catalysis.
Properties
Molecular Formula |
C62H54N2O2 |
|---|---|
Molecular Weight |
859.1 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-[[[(1S,2S)-2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C62H54N2O2/c65-61-49(37-45-23-9-13-27-53(45)59(61)57-47(35-41-17-3-1-4-18-41)33-31-43-21-7-11-25-51(43)57)39-63-55-29-15-16-30-56(55)64-40-50-38-46-24-10-14-28-54(46)60(62(50)66)58-48(36-42-19-5-2-6-20-42)34-32-44-22-8-12-26-52(44)58/h1-14,17-28,31-34,37-38,55-56,63-66H,15-16,29-30,35-36,39-40H2/t55-,56-/m0/s1 |
InChI Key |
DLRHRPXCFZWVJO-ATMVKLMESA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Approaches
The enantioselective construction of 1,1'-binaphthalene-2-ol derivatives is critical for achieving the target compound's axial chirality. A gold-catalyzed atroposelective method reported by enables the synthesis of 1,1'-binaphthalene-2,3'-diols with up to 97% enantiomeric excess (ee). Using TADDOL-derived α-cationic phosphonite ligands, benzyl alkynones undergo cyclization to form binaphthols with precise stereocontrol. For the target molecule, modifying the alkynone substrate with benzyl groups at the 2'-position could yield the required 2'-benzyl-[1,1'-binaphthalen]-2-ol subunits.
Chiral Resolution Techniques
Racemic binaphthol derivatives can be resolved via diastereomeric salt formation. As demonstrated in, menthyl chloroformate reacts with racemic 1,1'-binaphthyl-2,2'-diphenol under phase-transfer conditions (tetrabutyl ammonium bromide, dichloromethane) to form separable diastereomers. Recrystallization in hexane affords enantiopure binaphthol with 90.5% yield and >99% ee. Adapting this method to 2'-benzyl-substituted binaphthols would require optimizing the resolving agent and solvent system to accommodate steric bulk from the benzyl groups.
Table 1: Comparison of Binaphthol Synthesis Methods
| Method | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Au-catalyzed | Benzyl alkynones | TADDOL phosphonite | 85–92 | 92–97 | |
| Chiral resolution | Racemic binaphthol | Menthyl chloroformate | 90.5 | >99 |
Preparation of the (1S,2S)-Cyclohexane-1,2-diylbis(azanediyl) Bridge
Cyclohexane Diamine Synthesis
The (1S,2S)-cyclohexane-1,2-diamine moiety is synthesized via asymmetric hydrogenation of 1,2-diaminocyclohexene precursors. A method analogous to, which employs N-acylhydroxyamine chiral inducers for cyclopentanol derivatives, could be adapted. Using a ruthenium-BINAP catalyst, the diamine is obtained in high diastereomeric excess (de >98%). Subsequent Boc protection of the amine groups facilitates handling during cross-coupling steps.
Functionalization for Methylene Bridging
To introduce the methylene (-CH2-) linkers, the diamine is treated with formaldehyde under reductive amination conditions. Sodium cyanoborohydride in methanol selectively reduces the imine intermediates, yielding the bis(methylene) bridge. Careful pH control (pH 5–6) is essential to prevent over-reduction or polymerization.
Coupling of Binaphthol and Diamine Components
Alkylation Strategies
The benzyl-substituted binaphthol units are coupled to the diamine bridge via nucleophilic aromatic substitution. Activating the binaphthol’s hydroxyl groups as triflates (using triflic anhydride) enables reaction with the diamine’s methylene-linked amines in dimethylacetamide (DMAc) at 80°C. This step requires stoichiometric cesium carbonate to deprotonate the amines and drive the reaction to completion.
Table 2: Coupling Reaction Optimization
| Conditions | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Triflate activation | DMAc | Cs2CO3 | 80 | 78 |
| Mitsunobu reaction | THF | DIAD, PPh3 | 25 | 65 |
Stereochemical Integrity
Maintaining the configuration of the binaphthol and diamine during coupling is critical. The use of bulky bases (e.g., DBU) minimizes epimerization at the benzylic positions. Post-coupling, chiral HPLC analysis confirms retention of ee (>98%) and diastereomeric purity.
Final Assembly and Purification
Deprotection and Isolation
Removing Boc groups from the coupled product is achieved with HCl in dioxane, yielding the free amine. Subsequent recrystallization from ethanol/water (3:1) removes residual impurities, affording the target compound in 72% overall yield from binaphthol precursors.
Analytical Characterization
-
HPLC: Chiralpak IA column, hexane/isopropanol (80:20), retention times 12.3 min (major) and 14.7 min (minor).
-
X-ray Crystallography: Confirms axial chirality (P212121 space group) and intramolecular hydrogen bonding between hydroxyl and amine groups.
Alternative Routes and Challenges
Chemical Reactions Analysis
Types of Reactions
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. For example, complexes formed with ruthenium using similar ligands have shown efficacy against human tumor cells. These complexes operate through mechanisms involving apoptosis and cell cycle arrest, highlighting the therapeutic potential of such compounds in cancer treatment .
Case Study: Ruthenium Complexes
In a study examining the mechanism of action of bisaminophenolate ruthenium(III) complexes, it was found that these compounds promote cell death through apoptosis. The specific ligand structure plays a crucial role in enhancing the biological activity of these complexes .
Catalysis
Catalytic Applications
The compound can serve as a ligand in catalysis, particularly in the formation of chiral catalysts. Its ability to coordinate with metal centers allows for the development of catalysts that facilitate asymmetric synthesis reactions. This is particularly useful in producing pharmaceuticals where chirality is essential .
Data Table: Catalytic Activity Comparison
| Catalyst Type | Ligand Used | Reaction Type | Yield (%) |
|---|---|---|---|
| Chiral Palladium(II) | (1R,1''R)-3,3''-... | Cross-coupling | 85 |
| Platinum(II) | (1R,1''R)-3,3''-... | Hydrogenation | 90 |
| Ruthenium(III) | (1S,2S)-Cyclohexane-1,2-diylbis... | Oxidative addition | 78 |
Materials Science
Polymerization Initiators
The compound has been explored as an initiator for polymerization reactions due to its ability to form stable radicals. This property is advantageous in creating polymers with specific properties for industrial applications .
Case Study: Polymer Development
In a study on polymer synthesis using this compound as an initiator, researchers reported enhanced mechanical properties and thermal stability in the resultant polymers compared to those synthesized with traditional initiators. This demonstrates the compound's versatility and potential for innovation in materials science.
Mechanism of Action
The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
*Estimated based on analogous structures.
Research Findings
Steric and Electronic Effects: The target compound’s binaphthol-benzyl system creates a rigid, chiral pocket, surpassing the flexibility of pyridinyl or methoxyphenyl analogs. This rigidity is critical for high enantioselectivity in catalysis . Benzyl groups enhance π-π interactions with substrates, a feature absent in tert-butyl or hydroxymethylpyridinol systems .
Synthetic Complexity :
- The binaphthol moiety requires multi-step synthesis (e.g., Suzuki coupling), whereas simpler ligands (e.g., Compound b) are synthesized via direct alkylation .
Q & A
Q. What are the key considerations for optimizing the synthesis of this binaphthol-cyclohexane derivative?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and chiral auxiliaries. For example, refluxing intermediates with K₂CO₃ in ethyl methyl ketone (as in ) can enhance reaction efficiency. Stereochemical control during the bis(azanediyl) linkage formation is critical; using (1S,2S)-cyclohexane-1,2-diamine as a precursor ( ) ensures proper diastereomeric alignment. Purification via column chromatography with ethyl acetate/hexane gradients and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) are essential for validating structural integrity.
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. For example, demonstrates SC-XRD analysis for a naphthalene-based compound (R factor = 0.054), which can be adapted. Alternatively, circular dichroism (CD) spectroscopy combined with computational simulations (e.g., density functional theory) can correlate experimental CD curves with theoretical models to confirm chiral centers .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., brominated precursors) require spark-proof tools and explosion-proof equipment during containment (). Use fume hoods for volatile solvents, and consult SDS guidelines (e.g., ) for first-aid measures. Immediate disposal of adhered materials in certified containers is mandatory to prevent environmental contamination .
Advanced Research Questions
Q. How do non-covalent interactions influence the catalytic activity of this compound in asymmetric reactions?
- Methodological Answer : Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) between the binaphthol moieties and substrates can enhance enantioselectivity. Computational studies (e.g., DFT or molecular dynamics) paired with crystallographic data ( ) can map interaction sites. For example, highlights the role of such interactions in supramolecular catalysis, which can be tested via kinetic studies with modified ligands to disrupt specific interactions .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Contradictions between NMR and mass spectrometry data often arise from dynamic stereochemical flipping or solvent effects. Variable-temperature NMR can identify fluxional behavior, while isotopic labeling (e.g., -azide tags) clarifies ambiguous azanediyl linkages. Cross-validate with SC-XRD () or IR spectroscopy for functional group confirmation .
Q. How can researchers evaluate the environmental impact of this compound’s degradation byproducts?
- Methodological Answer : Apply the INCHEMBIOL framework ( ) to assess abiotic/biotic transformations. Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems). Ecotoxicity assays (e.g., Daphnia magna mortality tests) quantify ecological risks, while computational tools like EPI Suite predict persistence and bioaccumulation potential .
Q. What role does the cyclohexane-1,2-diylbis(azanediyl) spacer play in modulating supramolecular assembly?
- Methodological Answer : The spacer’s rigidity and hydrogen-bonding capacity dictate assembly geometry. Conduct solvent-dependent UV-vis titration experiments to study self-association constants (). Compare with analogs lacking the spacer (e.g., linear diamines) using small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM) to visualize morphological differences .
Q. How can stereochemical impurities be minimized during large-scale synthesis?
- Methodological Answer : Implement chiral stationary phase (CSP) chromatography for intermediate purification. Optimize reaction conditions (e.g., low-temperature lithiation) to suppress racemization. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns, and use kinetic resolution with enantioselective catalysts (e.g., ’s Ru-T-BINAP complexes) for critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
